2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

Description

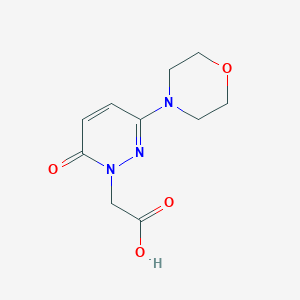

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid (CAS: 1105663-76-0) is a pyridazinone derivative functionalized with a morpholino substituent at position 3 and an acetic acid moiety at position 1. Its structure combines a six-membered morpholine ring (a saturated oxygen- and nitrogen-containing heterocycle) with a pyridazinone core, which is a diazine ring system known for bioactivity in kinase inhibition and enzyme modulation .

Properties

IUPAC Name |

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRZFBDHFOCIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of a pyridazinone derivative with morpholine and acetic acid. The reaction conditions may include:

Temperature: Moderate to high temperatures (e.g., 80-150°C)

Solvent: Common solvents like ethanol, methanol, or water

Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride

Substitution: Nucleophilic or electrophilic substitution reactions with various reagents

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, water

Catalysts: Acid or base catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules

Biology: As a probe to study biological processes and interactions

Medicine: Potential therapeutic applications due to its biological activity

Industry: Use in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.

Comparison with Similar Compounds

Key Observations :

- The morpholino substituent in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler analogs like the parent 2-(6-oxopyridazin-1-yl)acetic acid .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Target Compound: Limited data exist, but the morpholino group likely improves water solubility compared to non-polar substituents (e.g., cyclobutyl or butenyl groups) .

- Parent Compound (CAS 95209-84-0) : Requires storage at 2–8°C, indicating sensitivity to temperature and humidity .

Biological Activity

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a compound belonging to a class of organic molecules that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the morpholino group and the pyridazinone moiety, suggest promising interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a morpholino group, which is known for enhancing solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has shown potential as an inhibitor of specific enzymes and proteins involved in cancer pathways. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- Anti-inflammatory Properties : The compound's structure suggests it may modulate inflammatory pathways, which is critical in the treatment of chronic inflammatory diseases.

Anticancer Studies

A study focused on similar compounds revealed that derivatives with structural similarities to this compound demonstrated significant cytotoxicity against several human cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). The most active compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating strong antiproliferative effects .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4d | A2780 | 4.47 |

| Compound 5c | MCF-7 | 52.8 |

| Compound 5g | A2780/RCIS | 20.5 |

Molecular docking studies suggest that compounds similar to this compound interact with the colchicine-binding site of tubulin, leading to inhibition of microtubule polymerization. This mechanism is crucial for inducing cell cycle arrest at the G2/M phase, thereby contributing to their anticancer effects .

Pharmacological Profile

The pharmacological profile of this compound indicates favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. These properties are essential for assessing the compound's potential as an oral therapeutic agent.

Table 2: ADME Characteristics

| Parameter | Description |

|---|---|

| Absorption | High solubility due to morpholino group |

| Distribution | Favorable tissue distribution predicted |

| Metabolism | Potential for metabolic stability |

| Excretion | Expected renal excretion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.